molecular formula C9H7N3O B13093063 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B13093063
M. Wt: 173.17 g/mol
InChI Key: RZMOJCBAGWENSU-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves multi-component condensation reactions. One common method involves the reaction of cyanothioacetamide with acetaldehyde and a suitable amine, such as piperidine . The reaction conditions often include the use of an acidic or basic catalyst to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For example, it exhibits affinity for the zinc finger domain of the HIV-1 nucleocapsid protein, which is crucial for the virus’s replication process . The compound’s structure allows it to form stable complexes with metal ions, which can influence its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with metal ions and interact with biological targets makes it a valuable compound for research and industrial applications.

Biological Activity

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (commonly referred to as DMODP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the biological properties of DMODP, including its antimicrobial, antifungal, and anticancer activities, supported by various studies and case reports.

DMODP has the following chemical characteristics:

  • Molecular Formula : C₈H₈N₂O
  • Molecular Weight : 148.17 g/mol
  • Melting Point : Approximately 290 °C (decomposes)
  • CAS Number : 769-28-8

Antimicrobial Activity

Recent studies have demonstrated that DMODP exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of DMODP

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli31.25 - 125 μM
Methicillin-resistant S. aureus (MRSA)62.216 - 124.432 μg/mL

A study published in MDPI indicated that DMODP showed bactericidal action against Gram-positive bacteria, particularly MRSA, with a mechanism involving inhibition of protein synthesis and nucleic acid production . The compound's efficacy was comparable to standard antibiotics such as gentamicin and fluconazole.

Antifungal Activity

DMODP also exhibits antifungal properties, particularly against Candida species.

Table 2: Antifungal Activity of DMODP

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans6.5 μM
Trichophyton interdigitaleMIC not specified

The antifungal activity was noted to surpass that of some conventional antifungal agents, indicating potential for therapeutic applications in treating fungal infections .

Anticancer Activity

Research into the anticancer potential of DMODP has revealed promising results. In vitro studies have shown that DMODP can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Effects

A study explored the effects of DMODP on human cancer cell lines, demonstrating that it induced apoptosis in cancer cells through the activation of caspase pathways. The compound exhibited IC50 values in the micromolar range across different cell lines, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of DMODP is influenced by its chemical structure. Modifications to the pyridine ring and substituents at specific positions can enhance or diminish its biological effects.

Key Findings:

  • Substituent Variations : Different substituents at positions 3 and 5 of the pyridine ring significantly affect antimicrobial potency.
  • Electrophilic Nature : The presence of electron-withdrawing groups enhances the reactivity and biological activity against microbial pathogens.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

2,4-dimethyl-6-oxo-1H-pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C9H7N3O/c1-5-7(3-10)6(2)12-9(13)8(5)4-11/h1-2H3,(H,12,13)

InChI Key

RZMOJCBAGWENSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1C#N)C)C#N

Origin of Product

United States

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